molecular formula C8H7NO4 B11754043 1-(2-Hydroxy-6-nitrophenyl)ethanone

1-(2-Hydroxy-6-nitrophenyl)ethanone

Cat. No.: B11754043
M. Wt: 181.15 g/mol
InChI Key: ZAHWYEVASLPDNX-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-6-nitrophenyl)ethanone is an organic compound with the molecular formula C8H7NO4 It is characterized by the presence of a hydroxy group (-OH) and a nitro group (-NO2) attached to a phenyl ring, along with an ethanone group (-COCH3)

Preparation Methods

The synthesis of 1-(2-Hydroxy-6-nitrophenyl)ethanone can be achieved through several methods. One common approach involves the nitration of o-hydroxyacetophenone, followed by separation and purification processes. For instance, a green synthesis method involves using carboxylic acid as a solvent and a metal salt catalyst to perform catalytic oxidation and directional hydroxylation on m-nitroacetophenone . This method yields 2-hydroxy-3-nitroacetophenone, which can be further processed to obtain this compound.

Chemical Reactions Analysis

1-(2-Hydroxy-6-nitrophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The hydroxy and nitro groups can participate in electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Hydroxy-6-nitrophenyl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-6-nitrophenyl)ethanone involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, while the nitro group can participate in redox reactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. For example, in biological systems, the compound may inhibit or activate specific enzymes or receptors, thereby modulating physiological responses .

Comparison with Similar Compounds

1-(2-Hydroxy-6-nitrophenyl)ethanone can be compared with similar compounds such as:

Properties

Molecular Formula

C8H7NO4

Molecular Weight

181.15 g/mol

IUPAC Name

1-(2-hydroxy-6-nitrophenyl)ethanone

InChI

InChI=1S/C8H7NO4/c1-5(10)8-6(9(12)13)3-2-4-7(8)11/h2-4,11H,1H3

InChI Key

ZAHWYEVASLPDNX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC=C1O)[N+](=O)[O-]

Origin of Product

United States

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